molecular formula C9H10Cl2F3N B1434780 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride CAS No. 1803586-04-0

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride

Cat. No. B1434780
CAS RN: 1803586-04-0
M. Wt: 260.08 g/mol
InChI Key: CAQDRJZAKYWJMG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride, also known as 2C-HCl, is an analog of the psychoactive drug phenethylamine. It is a synthetic compound used for scientific research applications and has been studied for its biochemical and physiological effects. 2C-HCl has a wide range of potential applications due to its unique properties and structure, and has been studied in the laboratory for its potential use in various research areas.

Scientific Research Applications

Environmental Impact and Treatment of Chlorophenols

Chlorophenols, compounds related to the chlorophenyl group in your compound, have been extensively studied for their environmental impact. Krijgsheld and Gen (1986) assessed the consequences of chlorophenol contamination in aquatic environments, highlighting their moderate toxicity to aquatic life and potential for considerable toxicity to fish over long-term exposure. They also noted that chlorophenols could exhibit persistence in the environment under certain conditions, although bioaccumulation is expected to be low (K. Krijgsheld & A. D. Gen, 1986).

Advancements in Amine-functionalized Sorbents for Pollutant Removal

Amine-containing sorbents have shown promise in the removal of persistent and mobile pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water. Ateia et al. (2019) provide a critical analysis on the development and application of these sorbents, indicating that amine-functionalized materials can effectively capture PFAS due to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. This suggests potential applications for compounds with amine functionalities in environmental remediation efforts (M. Ateia et al., 2019).

Synthesis and Properties of Similar Organochlorine Compounds

Research on the synthesis and structural properties of organochlorine compounds provides insights into the chemical behaviors and potential applications of such molecules. For example, Issac and Tierney (1996) explored the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, revealing the complexity of reactions involving chloral with amines and highlighting the variety of products depending on the reaction conditions. This study illustrates the intricate chemistry involved in synthesizing organochlorine compounds with potential applications in material science and pharmaceuticals (R. Issac & J. Tierney, 1996).

properties

IUPAC Name

2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N.ClH/c10-8-4-2-1-3-6(8)7(5-14)9(11,12)13;/h1-4,7H,5,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQDRJZAKYWJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride

CAS RN

1803586-04-0
Record name Benzeneethanamine, 2-chloro-β-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803586-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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